molecular formula C5H5NO3 B1178218 2,3-Pyridinediol,1-oxide(9CI) CAS No. 129999-94-6

2,3-Pyridinediol,1-oxide(9CI)

Cat. No.: B1178218
CAS No.: 129999-94-6
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Description

Historical Perspectives and Early Chemical Investigations of Pyridine (B92270) N-Oxides

The journey into the world of pyridine N-oxides began in 1926 when Jakob Meisenheimer first reported the synthesis of the parent compound, pyridine N-oxide, through the oxidation of pyridine with peroxybenzoic acid. ontosight.ai This discovery opened a new chapter in heterocyclic chemistry, revealing that the introduction of an N-oxide functionality significantly alters the chemical reactivity of the pyridine ring.

Early investigations into pyridine N-oxides quickly established their distinct properties compared to their parent pyridines. The N-oxide group, with its partially positive nitrogen and partially negative oxygen, renders the molecule more polar than pyridine. sigmaaldrich.com This enhanced polarity and the ability to form strong hydrogen bonds influence their solubility and physical properties. nih.gov Furthermore, the N-oxide group acts as an internal oxidizing agent and modifies the regioselectivity of electrophilic and nucleophilic substitution reactions, making positions 2 and 4 more susceptible to attack. ontosight.ai These early findings laid the groundwork for the extensive exploration of pyridine N-oxide chemistry in the decades that followed.

Significance within Nitrogen Heterocycle Research and Medicinal Chemistry Precursors

Pyridine N-oxides are not merely chemical curiosities; they are valuable intermediates in the synthesis of a wide array of functionalized pyridines. nist.govresearchgate.net Their unique reactivity allows for the introduction of substituents that are otherwise difficult to incorporate directly onto the pyridine ring. This has made them crucial precursors in medicinal chemistry. For instance, various pyridine N-oxide derivatives serve as starting materials for the synthesis of drugs with diverse therapeutic applications. wikipedia.org The N-oxide functionality can also be a key feature in the biological activity of a molecule, with some N-oxides exhibiting antimicrobial, anticancer, and antioxidant properties. ontosight.ai

While specific research on 2,3-Pyridinediol, 1-oxide is not extensively documented in publicly available literature, its structural features suggest potential as a chelating agent or as a precursor for more complex heterocyclic systems. The presence of two hydroxyl groups in conjunction with the N-oxide moiety could lead to interesting coordination chemistry and biological activities.

Structural Relationship to Pyridinediols and General Pyridine N-Oxide Derivatives

The structure of 2,3-Pyridinediol, 1-oxide is intrinsically linked to its parent heterocycles: 2,3-pyridinediol and pyridine N-oxide. The introduction of the N-oxide group to the 2,3-pyridinediol core is expected to significantly influence its electronic and steric properties.

Compared to 2,3-pyridinediol, the N-oxide derivative will have a higher dipole moment and increased polarity. The N-oxide bond (N⁺-O⁻) is a strong hydrogen bond acceptor, which would affect its intermolecular interactions and solubility. nih.gov The parent pyridine N-oxide has a planar ring structure, and it is expected that 2,3-Pyridinediol, 1-oxide would also adopt a largely planar conformation. wikipedia.org The N-O bond length in pyridine N-oxide is approximately 1.34 Å. wikipedia.org

The electronic nature of the pyridine ring is also altered. While the pyridine nitrogen is basic, the N-oxide is a much weaker base due to the delocalization of the nitrogen lone pair towards the oxygen atom. sigmaaldrich.com This modification impacts the reactivity of the ring, generally making it more susceptible to both electrophilic and nucleophilic attack at specific positions.

Data Tables

Table 1: Physicochemical Properties of Related Pyridinol 1-Oxides

Property2-Pyridinol, 1-oxide3-Pyridinol, 1-oxide
Molecular Formula C₅H₅NO₂C₅H₅NO₂
Molecular Weight 111.10 g/mol sigmaaldrich.com111.10 g/mol nih.gov
Melting Point 147-152 °C sigmaaldrich.comData not available
Appearance Solid sigmaaldrich.com-

Table 2: Identification of Related Pyridinol 1-Oxides

Identifier2-Pyridinol, 1-oxide3-Pyridinol, 1-oxide
CAS Number 13161-30-3 sigmaaldrich.com6602-28-4 nih.gov
Synonyms 1-Hydroxy-2-pyridone, HOPO sigmaaldrich.com3-Hydroxypyridine (B118123) N-oxide nih.gov

Properties

CAS No.

129999-94-6

Molecular Formula

C5H5NO3

Synonyms

2,3-Pyridinediol,1-oxide(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Pyridinediol,1 Oxide 9ci and Its Analogs

Regioselective Synthesis Strategies for Hydroxylated Pyridine (B92270) N-Oxides

Achieving regioselectivity—the control of where chemical reactions occur on a molecule—is a primary challenge in the synthesis of substituted pyridines. For hydroxylated pyridine N-oxides, this is particularly critical for defining the compound's ultimate properties and function.

A notable strategy for the regioselective introduction of a hydroxyl group is the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This metal-free transformation allows for a formal C3 selective hydroxylation, a traditionally difficult position to functionalize due to the inherent electronic properties of the pyridine ring. nih.govacs.org The proposed mechanism involves the irradiation of a pyridine N-oxide, which is thought to produce a highly strained epoxide intermediate via an oxaziridine. acs.org This intermediate can then undergo an "oxygen walk" to enable acid-promoted ring-opening that yields the C3-hydroxylated product. acs.orgthieme-connect.com This method is compatible with a diverse array of functional groups and is effective even in the late-stage functionalization of complex molecules. nih.gov

The regioselectivity of these photochemical reactions can be influenced by the substitution pattern on the pyridine N-oxide ring. For instance, C2-monosubstituted pyridine N-oxides can yield a mixture of regioisomers, with the substitution pattern of the starting material influencing the final product ratios. acs.org

Starting Material TypeMethodOutcomeKey Features
Substituted Pyridine N-OxidesPhotochemical IsomerizationC3-Hydroxylated PyridinesMetal-free, operational simplicity, broad substrate scope. nih.govacs.org
Pyridine N-OxidesReaction with Arynes3-(2-hydroxyaryl)pyridinesTransition-metal-free, mild conditions, proceeds through rearrangements. nih.govresearchgate.net

Oxidative Approaches to N-Oxidation of Pyridinediols

A direct and common method for synthesizing pyridine N-oxides is the oxidation of the corresponding pyridine. In the case of 2,3-Pyridinediol, 1-oxide, this involves the N-oxidation of the 2,3-pyridinediol precursor. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being a widely used reagent. google.com Another common oxidant is hydrogen peroxide (H₂O₂), often used in an acetic acid solvent.

However, this approach presents challenges. The primary difficulty is controlling the reaction to prevent over-oxidation or undesired side reactions on the sensitive hydroxyl groups. The choice of oxidant and reaction conditions is therefore critical to achieving a good yield and purity of the desired N-oxide. For instance, a patented process describes the use of mCPBA in dichloromethane (B109758) at low temperatures, followed by pH adjustment to separate the product, resulting in high purity and yield. google.com

The precursor, 2,3-pyridinediol, can be synthesized through various routes, including a classic method involving the transformation of methyl furoate. scispace.com

Oxidizing AgentTypical ConditionsAdvantagesChallenges
m-Chloroperoxybenzoic Acid (mCPBA)Dichloromethane, 0-25°CHigh efficiency, good yields. google.comCost and disposal of byproduct (m-chlorobenzoic acid).
Hydrogen Peroxide (H₂O₂)Acetic acid, elevated temperatureInexpensive, water is the only byproduct.Risk of over-oxidation, potential for low regioselectivity.
Titanium Silicalite (TS-1) / H₂O₂Methanol, flow reactorGreen and safe process, catalyst is reusable. organic-chemistry.orgRequires specialized reactor setup.

Derivatization Pathways from Precursors: Functional Group Transformations

For example, a methoxy-substituted pyridine N-oxide can serve as a precursor. The methoxy (B1213986) groups can be converted to hydroxyl groups via ether cleavage, a reaction often performed with strong Lewis acids like boron tribromide (BBr₃). Similarly, halogenated pyridine N-oxides can be converted to their hydroxylated counterparts through nucleophilic aromatic substitution reactions, although this can be challenging on the electron-rich N-oxide ring system. The N-oxide moiety itself activates the C2 and C4 positions for nucleophilic attack, a property that can be exploited for regioselective functionalization before the final deprotection or conversion step. researchgate.net

Precursor TypeReagent(s) for TransformationTarget Functional GroupNotes
Methoxy-substituted Pyridine N-OxideBoron Tribromide (BBr₃)HydroxylCommon method for demethylation of aryl methyl ethers.
Halo-substituted Pyridine N-OxideHydroxide source (e.g., NaOH)HydroxylRequires harsh conditions for nucleophilic aromatic substitution.
Furan-2-carboxylic acid estersElectrolysis, NH₃, hydrolysis2,3-Pyridinediol (precursor for N-oxidation)A multi-step route to form the pyridinediol ring system. scispace.com

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of pyridine N-oxides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. organic-chemistry.orgechemi.com

One significant advancement is the use of hydrogen peroxide as a clean oxidant in combination with a reusable catalyst. organic-chemistry.org For example, using titanium silicalite (TS-1) in a packed-bed microreactor allows for the continuous and safe N-oxidation of various pyridines with H₂O₂. organic-chemistry.org This flow process is noted to be safer and more efficient than traditional batch reactors and the catalyst remains active for extended periods. organic-chemistry.org

Other green chemistry strategies include:

Use of Safer Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more benign alternatives, or using aqueous media when possible. imist.ma

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. echemi.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents, which are used in excess and generate more waste. echemi.comimist.ma The N-oxide group itself can be considered a problematic feature from a green chemistry perspective if it must be introduced and later removed, as this adds steps to the synthesis. colab.ws

Green Chemistry PrincipleApplication in Pyridine N-Oxide SynthesisExample
Waste PreventionUsing catalytic processes over stoichiometric ones. echemi.comOsO₄ (catalytic) with N-methylmorpholine-N-oxide as co-oxidant. organic-chemistry.org
Safer SolventsReplacing chlorinated solvents. imist.maPerforming reactions in water or methanol. organic-chemistry.orgimist.ma
Design for Energy EfficiencyUsing continuous flow reactors. organic-chemistry.orgSynthesis of pyridine N-oxides in a packed-bed microreactor. organic-chemistry.org
Use of Renewable FeedstocksN/AThis principle is less commonly applied in this specific context currently.
CatalysisEmploying heterogeneous, recyclable catalysts.Titanium silicalite (TS-1) with H₂O₂. organic-chemistry.org

Stereoselective Synthesis of Chiral Analogs and Derivatives of Pyridinediol N-Oxides

While 2,3-Pyridinediol, 1-oxide itself is an achiral molecule, the development of stereoselective methods is crucial for producing its chiral analogs and derivatives, which are of significant interest in asymmetric catalysis and medicinal chemistry. nih.govacs.org These methods introduce chirality either by creating stereogenic centers or by forming molecules with axial chirality (atropisomers).

One prominent strategy is the oxidative coupling of chiral pyridine N-oxides to form atropisomeric bipyridine N,N'-dioxides. nih.govurfu.ru This method can be highly chemo- and stereoselective, using molecular oxygen (O₂) as a sustainable terminal oxidant. acs.orgurfu.ru The process often involves the low-temperature deprotonation of a monomeric pyridine N-oxide followed by an oxidant-triggered dimerization. urfu.ru

Another approach is the catalytic enantioselective N-oxidation, which can desymmetrize a prochiral bis(pyridine) substrate. chemrxiv.org This biomolecule-inspired method can use peptides as catalysts to achieve high levels of asymmetric induction, providing a novel entry into chiral pyridine frameworks. chemrxiv.org Furthermore, the enantioselective addition of nucleophiles, such as Grignard reagents, to pyridine N-oxides in the presence of a chiral ligand can produce optically active substituted piperidines after a reduction step. researchgate.net

StrategyType of ChiralityMethodExample
Oxidative DimerizationAxial Chirality (Atropisomers)Deprotonation of chiral pyridine N-oxides followed by oxidation (e.g., with O₂). acs.orgurfu.ruSynthesis of atropisomeric bipyridine N,N'-dioxides. nih.gov
Catalytic Enantioselective N-OxidationPoint ChiralityDesymmetrization of prochiral substrates using a chiral catalyst. chemrxiv.orgPeptide-catalyzed asymmetric N-oxidation of bis(pyridine) substrates. chemrxiv.org
Enantioselective Nucleophilic AdditionPoint ChiralityAddition of Grignard reagents to pyridine N-oxides with a chiral ligand. researchgate.netSynthesis of optically active piperidines. researchgate.net

Molecular Structure, Conformational Analysis, and Advanced Characterization

High-Resolution Crystallographic Studies

While a single-crystal X-ray diffraction structure for 2,3-Pyridinediol, 1-oxide is not publicly available in the Cambridge Structural Database (CSD) cam.ac.uk, valuable insights can be gleaned from the crystallographic analysis of closely related compounds and its complexes.

The crystal structure of the related compound, 2-hydroxypyridine (B17775) N-oxide, was determined by X-ray diffraction, revealing that it exists as the 1-hydroxypyridin-2-one tautomer in the crystalline state researchgate.net. This provides a strong indication of the likely solid-state form of 2,3-Pyridinediol, 1-oxide.

Furthermore, the coordination chemistry of the non-N-oxidized parent, 2,3-dihydroxypyridine (B124209), has been explored through the synthesis and crystallographic characterization of its metal complexes. For instance, octanuclear zinc phosphate (B84403) clusters have been synthesized using 2,3-dihydroxypyridine as an ancillary ligand, where it has been shown to bridge zinc centers acs.org. Similarly, copper(II) complexes with 6,6'-dihydroxybipyridine, a structurally related ligand, have been characterized, demonstrating the formation of multinuclear complexes with bridging ligands iucr.org. A nickel(II) complex of 2-hydroxy-pyridine-N-oxide has also been synthesized and its crystal structure determined, showing a distorted octahedral arrangement with coordination through the oxygen atoms of the N-oxide and hydroxyl groups annexpublishers.co. These studies highlight the versatile coordination behavior of the functional groups present in 2,3-Pyridinediol, 1-oxide.

The phenomenon of tautomerism is a key aspect of the chemistry of 2,3-Pyridinediol, 1-oxide. Research on hydroxypyridines and their N-oxides consistently points towards the predominance of the pyridone form in the solid state. A study on the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides concluded that 1-hydroxypyridine-2-ones exist as the 2-oxo tautomers researchgate.net. This is further supported by the solid-state structure of 2-hydroxypyridine N-oxide, which exists as the 1-hydroxypyridin-2-one tautomer researchgate.net.

Analogous systems, such as 5-bromopyridine-2,3-diol, also show a preference for the keto form in the solid state, specifically as 5-bromo-3-hydroxy-1H-pyridin-2-one mdpi.com. Theoretical studies on 2,3-dihydroxypyridine have also indicated that the 3-hydroxypyridin-2-one (B1229133) form is the most stable in polar solvents and in the solid state researchgate.net. Therefore, it is highly probable that 2,3-Pyridinediol, 1-oxide exists in the solid state as one of its pyridone tautomers, likely with the C-2 position as a carbonyl group.

The presence of the N-oxide group and two hydroxyl groups in 2,3-Pyridinediol, 1-oxide suggests the formation of extensive and robust hydrogen bonding networks in the solid state. The N-oxide group is a potent hydrogen bond acceptor lmaleidykla.ltnih.gov. The hydroxyl groups can act as both hydrogen bond donors and acceptors.

In the crystal structure of the Ni(II) complex of 2-hydroxy-pyridine-N-oxide, a number of strong hydrogen bonds are observed, which play a crucial role in the crystal packing annexpublishers.co. Studies on other pyridine-N-oxide systems have also highlighted the importance of hydrogen bonding in their crystal structures thegoodscentscompany.com. It is expected that the crystal packing of 2,3-Pyridinediol, 1-oxide would be dominated by intermolecular hydrogen bonds, potentially leading to the formation of dimers, chains, or more complex three-dimensional networks. These interactions would involve the N-oxide oxygen, the hydroxyl protons, and the hydroxyl oxygens, contributing significantly to the thermodynamic stability of the crystal lattice. Computational studies on related N-oxides have been employed to investigate and quantify the strength of these hydrogen bonds lmaleidykla.lt.

Solution-Phase Structural Elucidation Techniques

Spectroscopic methods are invaluable for determining the structure and tautomeric equilibrium of 2,3-Pyridinediol, 1-oxide in solution.

A comprehensive study utilizing ¹H and ¹³C NMR spectroscopy on a series of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides in dimethyl sulphoxide (DMSO) solution has provided definitive evidence for their tautomeric forms in solution researchgate.net. The research concluded that, similar to pyridin-2-ones, 1-hydroxypyridine-2-ones, including the 2,3-dihydroxy derivative, exist predominantly as the 2-oxo tautomer in solution researchgate.net.

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for 2,3-dihydroxypyridine N-oxide in DMSO-d₆, which are consistent with the 1-hydroxy-3-hydroxy-pyridin-2-one tautomer.

Table 1: NMR Spectroscopic Data for 2,3-Pyridinediol, 1-oxide in DMSO-d₆

Nucleus Chemical Shift (ppm)
¹H 5.95 (t, H-5), 6.95 (dd, H-4), 7.30 (dd, H-6), 9.6 (br s, 3-OH), 12.2 (br s, 1-OH)
¹³C 105.4 (C-5), 118.8 (C-4), 125.9 (C-6), 147.9 (C-3), 158.1 (C-2)

Data sourced from Ballesteros et al., J. Chem. Soc., Perkin Trans. 2, 1990. researchgate.net

The observed chemical shifts, particularly the downfield shift of the C-2 carbon, are characteristic of a carbonyl group, thus supporting the pyridin-2-one structure.

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and structure of molecules like 2,3-Pyridinediol, 1-oxide. Studies on isomeric hydroxypyridine N-oxides using electrospray ionization (ESI) mass spectrometry have demonstrated the ability to differentiate between isomers based on their complexation with metal ions and their fragmentation patterns.

For 2,3-Pyridinediol, 1-oxide, HRMS would be expected to show the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of C₅H₆NO₃. A study of pyridine (B92270) N-oxide using ESI-TOF MS revealed the presence of not only the protonated molecule but also sodiated molecules and proton-bound dimers. This suggests that under ESI conditions, 2,3-Pyridinediol, 1-oxide could also form various adducts and oligomers, the analysis of which can provide further structural insights. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of water, hydroxyl radicals, or the N-oxide oxygen, which would be instrumental in confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment.

For a hypothetical 2,3-Pyridinediol, 1-oxide molecule, one would expect to observe characteristic vibrational frequencies corresponding to its constituent parts: the pyridine ring, the N-oxide group, and the two hydroxyl (-OH) groups.

Pyridine Ring Vibrations: The aromatic ring would exhibit a series of complex vibrations, including C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending modes. These typically appear in specific regions of the IR and Raman spectra.

N-Oxide Group Vibrations: The N-O stretching vibration is a key marker for pyridine N-oxides. Its frequency is sensitive to the electronic environment of the pyridine ring.

Hydroxyl Group Vibrations: The O-H stretching vibrations are typically strong and broad bands in the IR spectrum, their position being highly dependent on hydrogen bonding. C-O stretching and O-H bending modes would also be present.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and help assign these vibrational frequencies. For instance, studies on related molecules like 2-hydroxy-3,5-dinitropyridine (B1346602) have utilized DFT to calculate vibrational frequencies and compare them with experimental spectra. acs.org Similarly, research on 2,3-dihydroxypyridine has involved computational and experimental spectroscopic studies. annexpublishers.co

Hypothetical Vibrational Data for 2,3-Pyridinediol, 1-oxide (Based on General Group Frequencies)

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
O-H Stretching3200 - 3600IR, Raman
C-H Stretching (Aromatic)3000 - 3100IR, Raman
C=C, C=N Ring Stretching1400 - 1650IR, Raman
N-O Stretching1200 - 1300IR
C-O Stretching1000 - 1260IR
O-H Bending1330 - 1440 (in-plane), ~650 (out-of-plane)IR, Raman
Ring BendingVariableIR, Raman

This table is illustrative and not based on experimental data for the specific compound.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. These transitions occur when an electron moves from a lower energy molecular orbital to a higher energy one upon absorption of light.

For 2,3-Pyridinediol, 1-oxide, the electronic spectrum would be influenced by the π-electron system of the pyridine ring, the N-oxide group, and the hydroxyl substituents. The N-oxide and hydroxyl groups, being electron-donating, would likely cause a shift in the absorption maxima compared to unsubstituted pyridine N-oxide.

Theoretical methods like Time-Dependent DFT (TD-DFT) are instrumental in predicting electronic absorption spectra, including the energies and intensities of electronic transitions. tandfonline.com Studies on related compounds, such as 2-hydroxypyridine N-oxide, have utilized such computational approaches. researchgate.net The fluorescence properties, if any, would depend on the efficiency of the molecule returning to its ground state via radiative decay after excitation. Many pyridine derivatives are known to be fluorescent.

Hypothetical Electronic Transition Data for 2,3-Pyridinediol, 1-oxide

Transition Type Expected Wavelength Range (nm) Notes
π → π200 - 400Characteristic of aromatic systems.
n → π300 - 500Involving non-bonding electrons on oxygen and nitrogen.

This table is illustrative and not based on experimental data for the specific compound.

Conformational Dynamics and Energetics

The presence of two hydroxyl groups on the flexible pyridine N-oxide ring suggests that 2,3-Pyridinediol, 1-oxide can exist in different spatial arrangements or conformations. These conformations would arise from the rotation around the C-O bonds of the hydroxyl groups.

Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers between them. This is typically achieved through computational modeling. By mapping the potential energy surface as a function of the rotational angles of the hydroxyl groups, one can determine the relative energies of different conformers and the transition states that separate them.

Hypothetical Conformational Energy Profile for 2,3-Pyridinediol, 1-oxide

Conformer Relative Energy (kJ/mol) Key Features
Conformer A0 (most stable)Potential for intramolecular hydrogen bonding.
Conformer B> 0Different orientation of -OH groups.
Conformer C> 0Another possible rotational isomer.

This table is illustrative and not based on experimental data for the specific compound.

Computational Chemistry and Theoretical Studies of 2,3 Pyridinediol,1 Oxide 9ci

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed quantum chemical calculations, which would provide insights into the fundamental electronic properties of 2,3-Pyridinediol, 1-oxide, have not been specifically reported. Such studies would typically involve the determination of molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and the relative energies of different conformers and tautomers. The tautomeric equilibrium between the diol form (2,3-dihydroxypyridine 1-oxide) and various keto-enol forms is a critical aspect of its chemistry that warrants theoretical investigation to determine the most stable structures in different environments. However, specific energetic data from high-level ab initio or other quantum chemical methods for this particular N-oxide are not present in the available literature.

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful tool for predicting a wide range of molecular properties and reactivity indices. For 2,3-Pyridinediol, 1-oxide, DFT calculations could provide valuable data on optimized geometries, bond lengths, bond angles, dipole moments, and atomic charges. Furthermore, reactivity descriptors derived from DFT, such as Fukui functions and local softness, could pinpoint the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for its chemical behavior. A study on 2,3-dihydroxypyridine (B124209) (a potential tautomer) has utilized DFT to investigate its tautomeric stability and electronic structure. nih.gov However, a direct and detailed DFT analysis focused on the molecular properties and reactivity of the 2,3-Pyridinediol, 1-oxide form itself is not documented.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of molecules in condensed phases, such as in solution or in biological systems. For 2,3-Pyridinediol, 1-oxide, MD simulations could elucidate the nature of its interactions with solvent molecules, particularly its hydrogen bonding capabilities, and provide insights into its solvation structure and dynamics. Such simulations could also be used to study its aggregation behavior or its interaction with biological macromolecules. While MD simulations have been employed to study the oxidation of pyridine (B92270) and the behavior of other pyridine derivatives at interfaces, specific simulations for 2,3-Pyridinediol, 1-oxide are not found in the current body of scientific literature. ucl.ac.uknih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

The theoretical elucidation of reaction mechanisms involving 2,3-Pyridinediol, 1-oxide would require computational studies to map out potential energy surfaces, locate transition states, and calculate activation energies. This would provide a molecular-level understanding of its reactivity in various chemical transformations. For instance, theoretical studies could explore its role in oxidation-reduction reactions or its behavior as a nucleophile or electrophile. Despite the importance of such mechanistic insights, no specific theoretical studies on the reaction mechanisms and transition states of 2,3-Pyridinediol, 1-oxide have been published.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 2,3-Pyridinediol, 1-oxide, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). A theoretical study has reported on the electronic absorption spectra of 2,3-dihydroxypyridine. nih.gov However, a dedicated computational study predicting and interpreting the full range of spectroscopic parameters specifically for 2,3-Pyridinediol, 1-oxide is not available. Such a study would be invaluable for the structural characterization of this compound.

Chemical Reactivity and Reaction Mechanisms of 2,3 Pyridinediol,1 Oxide 9ci

Electrophilic and Nucleophilic Reactions at the Pyridine (B92270) Ring System

The introduction of an N-oxide function significantly modifies the reactivity of the pyridine nucleus. The oxygen atom can donate electron density into the ring via resonance, increasing electron density primarily at the 2-, 4-, and 6-positions. bhu.ac.inchemtube3d.com This makes the ring more susceptible to electrophilic aromatic substitution (EAS) than pyridine itself. bhu.ac.in Conversely, the positive charge on the nitrogen atom enhances the ring's susceptibility to nucleophilic attack at these same positions. bhu.ac.inchemtube3d.com

Electrophilic Substitution: Electrophilic attack on pyridine N-oxides typically occurs at the 4-position. For instance, the nitration of pyridine N-oxide with a mixture of fuming nitric acid and sulfuric acid yields 4-nitropyridine (B72724) N-oxide. bhu.ac.inresearchgate.net The directing influence of substituents can alter this regioselectivity. In the case of 2-hydroxypyridine-N-oxide, nitration occurs at the 5-position, indicating the powerful directing effect of the hydroxyl group can override the N-oxide's influence. researchgate.net For 2,3-Pyridinediol, 1-oxide, the combined directing effects of the C2-OH, C3-OH, and N-oxide groups would likely direct incoming electrophiles to the C4 and C6 positions, which are para and ortho to the hydroxyl groups, respectively. Isotopic exchange studies on 3-hydroxypyridine-N-oxide have confirmed its reactivity toward electrophilic substitution. iaea.org

Nucleophilic Substitution: The N-oxide group activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). scripps.edu Reactions with reagents like phosphorus oxychloride (POCl3) can introduce a chlorine atom at these positions, which can then be displaced by other nucleophiles. chemtube3d.com For 2,3-Pyridinediol, 1-oxide, the C2 position is already substituted, leaving the C4 and C6 positions as potential sites for nucleophilic attack, especially if one of the hydroxyl groups is transformed into a better leaving group.

Reaction Type Reagent/Conditions Typical Position of Attack Product Type Reference
Electrophilic Substitution (Nitration)H₂SO₄ / fuming HNO₃4-position (on pyridine N-oxide)4-Nitro derivative bhu.ac.inresearchgate.net
Electrophilic Substitution (Nitration)H₂SO₄ / fuming HNO₃5-position (on 2-hydroxypyridine (B17775) N-oxide)5-Nitro derivative researchgate.net
Nucleophilic Substitution (Chlorination)POCl₃2- or 4-positionChloro-substituted pyridine chemtube3d.com

Reactivity of the N-Oxide Moiety

The N-O bond is the defining feature of the N-oxide moiety and is central to its most important reactions: oxygen atom transfer and deoxygenation.

Pyridine N-oxides can function as mild oxygen atom transfer agents, oxidizing various substrates. acs.org This reactivity is harnessed in synthetic chemistry and is analogous to the function of certain biological enzymes. For example, flavin-dependent monooxygenases utilize a C(4a)-hydroperoxy-FAD intermediate to transfer an oxygen atom to a substrate, a process that has been studied in the context of pyridine derivative metabolism. nih.gov Similarly, oxomolybdenum complexes with pyridine-based ligands are studied as models for molybdoenzymes that catalyze oxygen atom transfer reactions. acs.org

Deoxygenation is a common and synthetically useful reaction of pyridine N-oxides, allowing for the removal of the oxygen atom after it has served its purpose of activating the ring or directing substitution. bhu.ac.inacs.org This can be accomplished using a variety of reducing agents. researchgate.netacs.orgresearchgate.net

A particularly relevant reaction is the rearrangement of 3-hydroxypyridine (B118123) 1-oxide when treated with acetic anhydride. In this reaction, 2,3-dihydroxypyridine (B124209) is formed as the sole isolated product. rsc.org This transformation is believed to proceed through an initial acylation of the N-oxide oxygen, followed by a rearrangement sequence. This reaction represents a key synthetic route to the parent diol of the title compound and underscores the intricate reactivity of the N-oxide group in proximity to a hydroxyl substituent.

Reaction Reagent Product(s) Mechanism Reference
DeoxygenationZn / NH₄Cl3-HydroxypyridineReduction acs.org
RearrangementAcetic Anhydride2,3-DihydroxypyridineAcylation followed by rearrangement rsc.org
DeoxygenationTiCl₄ / SnCl₂Heteroaromatic pyridineReduction researchgate.net
DeoxygenationIron powder / H₂O-CO₂PyridineGreen reduction researchgate.net

Reactions Involving Hydroxyl Groups: Acylation, Alkylation, and Redox Transformations

The two hydroxyl groups at the C2 and C3 positions behave as typical phenolic hydroxyls, capable of undergoing a range of transformations.

Acylation and Alkylation: The hydroxyl groups can be acylated to form esters and alkylated to form ethers. However, direct alkylation of 2,3-dihydroxypyridine can be challenging, often requiring harsh conditions. nih.gov To overcome this, synthetic strategies have been developed where 2,3-dihydroxypyridine is first converted into a more nucleophilic intermediate, such as a sulfonamide reagent, which then undergoes selective alkylation smoothly. nih.govthieme-connect.com

Redox Transformations: The diol system is susceptible to oxidation. Microbial oxidation of 3-hydroxypyridine by Nocardia Z1 has been shown to produce 2,3-pyridinediol, although the diol was not further metabolized by this organism. nih.govias.ac.in The oxidation of pyridines can also be achieved chemically, for instance, using peroxydisulfate, which can lead to hydroxylation of the ring. beilstein-journals.org

Radical Reaction Pathways and Intermediates (e.g., Pyridine-Assisted Radical Processes)

Pyridine N-oxides are known to participate in radical reactions. A prominent example is their use as precursors for Barton-McCombie deoxygenation reactions. scripps.edu More recently, pyridine N-oxides have been employed as hydrogen atom transfer (HAT) reagents in photochemical Minisci-type alkylations. rsc.org This process involves the formation of an electron donor-acceptor (EDA) complex between the N-oxide and a heterocyclic substrate, precluding the need for an external photocatalyst. rsc.org

Furthermore, mass spectrometry studies provide direct evidence for radical intermediates. The collision-induced dissociation (CID) of protonated hydroxypyridine N-oxides shows that the primary fragmentation pathway is the loss of a hydroxyl radical (•OH). conicet.gov.ar This indicates the relative stability of the resulting radical cation and points to the accessibility of radical pathways in the chemical reactivity of these compounds.

Photochemical Transformations and Excited State Reactivity

The photochemistry of heteroaromatic N-oxides is a rich field. Upon irradiation, these compounds can undergo deoxygenation or rearrange to form various products. wur.nl A commonly proposed, though often transient and unisolated, intermediate in these photoreactions is an oxaziridine. wur.nl Depending on the specific molecule and reaction conditions, the excited singlet or triplet state may be responsible for the observed reactivity. wur.nl

Recent research has demonstrated that photochemical isomerization of pyridine N-oxides can be a viable method for C-3 hydroxylation. acs.org In a related context, pyridazine (B1198779) N-oxides have been developed as photoactivatable sources of atomic oxygen, O(3P), for use in organic synthesis and chemical biology. nih.gov The deoxygenated parent compound, 2,3-dihydroxypyridine, is known to undergo sensitized photooxidation with singlet oxygen (O₂(¹Δg)), highlighting the susceptibility of the dihydroxypyridine system to photochemical degradation. acs.org

Derivatization and Functionalization Chemistry of 2,3 Pyridinediol,1 Oxide 9ci

Synthesis of Substituted 2,3-Pyridinediol, 1-oxide Derivatives with Modified Chemical Properties

The inherent reactivity of the 2,3-Pyridinediol, 1-oxide scaffold allows for the synthesis of a variety of substituted derivatives. The hydroxyl groups and the pyridine (B92270) N-oxide moiety are primary sites for chemical modification, influencing the electronic and steric properties of the resulting molecules.

The synthesis of N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones, which share a similar core structure, demonstrates the feasibility of introducing various substituents onto the nitrogen atom of the pyridone ring. bibliomed.org These substitutions can significantly alter the physical properties of the compounds, such as their melting points. For instance, a range of N-substituted pyridones have been synthesized with melting points varying from 205°C to 298°C. bibliomed.org

Derivative NameSubstituent on NitrogenMelting Point (°C)Percentage Yield (%)
3-cyano-6-hydroxy-4-methyl-2-pyridoneH29860
3-cyano-6-hydroxy-1,4-dimethyl-2-pyridoneMethyl28030
3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridoneEthyl25095.8
1-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridoneButyl20563.7
3-cyano-6-hydroxy-1-methoxypropyl-4-methyl-2-pyridoneMethoxypropyl22066.6
Table 1: Physical properties of synthesized N-substituted 2-pyridone derivatives. Data sourced from bibliomed.org.

Furthermore, the pyridine N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution reactions, primarily at the 2- and 4-positions. researchgate.netresearchgate.netsemanticscholar.org This enhanced reactivity facilitates the introduction of a wide range of functional groups, which can then be followed by deoxygenation to yield the desired substituted pyridine derivatives. researchgate.netresearchgate.netsemanticscholar.org For example, transition metal-catalyzed reactions, such as palladium-catalyzed arylation, can be employed to introduce aryl groups at the C2 position of the pyridine N-oxide ring. researchgate.netsemanticscholar.org

Formation of Polymeric or Macrocyclic Structures Incorporating the Core Scaffold

The bifunctional nature of 2,3-Pyridinediol, 1-oxide, with its hydroxyl and N-oxide groups, makes it an excellent building block for the construction of larger, more complex structures such as polymers and macrocycles. These structures can exhibit unique physical and chemical properties, with applications in materials science and supramolecular chemistry.

Coordination polymers can be formed through the interaction of the pyridine N-oxide moiety and hydroxyl groups with metal ions. Pyridine N-oxides are known to act as bridging ligands, connecting metal centers to form extended polymeric networks. researchgate.net For instance, reactions of manganese(II) acetate (B1210297) with pyridine N-oxide in the presence of aromatic carboxylic acids have resulted in polymeric complexes where both the carboxylate and the pyridine N-oxide act as bridging ligands. researchgate.net Similarly, the use of 2,3-dihydroxypyridine (B124209) has been explored in creating macromolecular chelators by loading it onto cellulose. fishersci.no The inclusion of 2,3-dihydroxypyridine as an additive has also been shown to alter the morphology of polymer solar cells, leading to enhanced photovoltaic performance. bohrium.com

Macrocyclic structures can be synthesized through templated reactions where the pyridine-containing scaffold organizes around a central ion. For example, a series of pyridyldiimine (PDI) macrocycles with varying pocket sizes have been constructed via [2+2] Schiff base condensation reactions around alkaline earth metal triflate salts. nih.gov The condensation of aryl boronic acids with 2,3-dihydroxypyridine can also lead to the self-assembly of tetrameric macrocycles. gla.ac.uk

Introduction of Auxiliary Functional Groups for Specific Chemical Purposes

The introduction of auxiliary functional groups onto the 2,3-Pyridinediol, 1-oxide scaffold is a key strategy for tailoring its chemical properties for specific applications. The reactivity of the pyridine N-oxide allows for a range of functionalization reactions.

A significant advancement is the C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free method is operationally simple and compatible with a diverse array of functional groups, allowing for the late-stage functionalization of complex molecules. acs.org The newly introduced hydroxyl group can be further derivatized, for instance, by triflation followed by palladium-catalyzed cross-coupling reactions with various nucleophiles like alkynes, boronic acids, and amines. acs.org

Transition metal-catalyzed C-H bond activation is another powerful tool for the functionalization of pyridine N-oxides. researchgate.netsemanticscholar.org For example, palladium-catalyzed alkenylation allows for the introduction of various alkenyl groups at the C2 position. researchgate.net Similarly, nickel-catalyzed alkenylation of pyridine N-oxides with alkynes proceeds with high regio- and stereoselectivity. researchgate.net The resulting alkenyl pyridine N-oxides can be readily deoxygenated to furnish the corresponding 2-alkenylpyridines. researchgate.net

Reaction TypeCatalyst/ReagentsFunctional Group IntroducedPosition
HydroxylationPhotochemical (254 nm), Acetic AcidHydroxyl (-OH)C3
AlkenylationPd(OAc)₂, K₂CO₃AlkenylC2
ArylationPd(OAc)₂, Aryl triflatesArylC2
CyanationZinc cyanideCyano (-CN)C2
Table 2: Examples of functionalization reactions on the pyridine N-oxide scaffold. Data sourced from researchgate.netacs.org.

Strategies for Building Complex Molecular Architectures Based on the Pyridine N-Oxide Scaffold

The pyridine N-oxide scaffold serves as a versatile starting point for the construction of complex, three-dimensional molecular architectures. The reactivity of the N-oxide enables dearomatization reactions, which can be used to build pyridine-fused polycyclic ring systems. rsc.org

One such strategy involves successive energy-transfer catalytic dearomative reactions of quinolines (which contain a pyridine ring) with bicyclo[1.1.0]butanes. rsc.org This method, conducted under mild, metal-free photochemical conditions, leads to the formation of pyridine-fused polycyclic rings with high structural complexity. rsc.org The resulting pyridine N-oxide scaffold can be further functionalized, for example, through bromination, which opens up avenues for late-stage modification via metal-catalyzed cross-coupling reactions. rsc.org

The development of innovative strategies utilizing the single-electron oxidation of aromatic N-oxides through photoredox catalysis is also expanding the synthetic possibilities. nih.gov This approach allows for the generation of reactive intermediates, such as β-oxypyridinium vinyl radicals, which can participate in radical cascade reactions to form a wide range of carbo- and hetero-cycles. nih.gov These methods provide new opportunities for designing and developing complex molecules with potential applications in various fields.

Coordination Chemistry of 2,3 Pyridinediol,1 Oxide 9ci As a Ligand

Ligand Design and Synthesis Strategies for Metal Complexation

The design of hydroxypyridine N-oxide ligands, such as 2-hydroxypyridine (B17775) N-oxide (often abbreviated as hopoH), is centered on creating effective chelating agents for a variety of metal ions. These ligands are of significant interest due to their structural resemblance to hydroxamic acids, which are known for their strong metal-binding capabilities. annexpublishers.co The primary structural feature that drives their use in coordination chemistry is the presence of a hard N-oxide oxygen atom and a deprotonatable hydroxyl group in close proximity, which allows for the formation of a stable five-membered chelate ring with a metal center.

The synthesis of these ligands for complexation studies is generally straightforward. For instance, 2-hydroxypyridine N-oxide is commercially available and can be used directly for the synthesis of its metal complexes. annexpublishers.co Derivatives can be synthesized to modulate the electronic and steric properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes. For example, derivatives like 2-hydroxy-4-methoxypyridine-N-oxide and 2-hydroxy-4-(2'-methoxyethoxy)pyridine-N-oxide have been synthesized to study their iron chelation properties. nih.gov The strategic placement of substituent groups on the pyridine (B92270) ring allows for fine-tuning of the ligand's properties for specific applications, such as enhancing its oral activity as an iron chelator. nih.govnih.gov

Formation of Metal-2,3-Pyridinediol,1-oxide Complexes

The formation of metal complexes with hydroxypyridine N-oxide ligands typically proceeds by reacting the ligand with a suitable metal salt in an appropriate solvent. The ligand can coordinate as a neutral molecule or, more commonly, as a deprotonated anion, forming a bidentate chelate.

For example, a nickel(II) complex, Ni(hopo)₂(SCN)₂₂·2H₂O, was formed by the reaction of 2-pyridinol-N-oxide with a NiCl₂ salt in the presence of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). annexpublishers.co Similarly, rhodium(I) complexes of the type [Rh(hopo)(CO)(PX₃)], where PX₃ represents various phosphine (B1218219) ligands, have been synthesized. iucr.org The formation of a palladium(II) complex, bis[2-oxopyridine N-oxide(1-)-κ²O,O']palladium(II), involves the reaction of the deprotonated ligand with a palladium source, resulting in a square-planar complex. iucr.org The versatility of these ligands allows for the formation of complexes with a wide range of transition metals in various oxidation states.

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of metal complexes with hydroxypyridine N-oxide ligands relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool to determine the coordination mode of the ligand. Upon complexation, the vibrational frequencies associated with the N-O and C-O bonds are expected to shift. For instance, in a Ni(II) complex with 2-hydroxy-pyridine-N-oxide, the free ligand exhibits an O-H stretching band at 3331 cm⁻¹, which is absent or shifted in the complex, indicating deprotonation and coordination of the hydroxyl oxygen. The N-O stretching frequency, observed at 1446 cm⁻¹ in the free ligand, also shifts upon coordination to the metal center. annexpublishers.co

NMR Spectroscopy: For diamagnetic complexes, such as those of Rh(I), NMR spectroscopy provides detailed information about the structure in solution. The chemical shifts of the pyridine ring protons are sensitive to the coordination environment. iucr.org

UV-Visible Spectroscopy: The electronic spectra of these complexes provide insights into the d-d transitions of the metal center and charge-transfer bands. These are useful for determining the coordination geometry around the metal ion. annexpublishers.co

Structural Characterization:

For the Ni(II) complex, Ni(hopo)₂(SCN)₂₂·2H₂O, X-ray analysis revealed a distorted octahedral geometry around the nickel atom. The nickel ion is coordinated by four oxygen atoms from two bidentate 2-hydroxy-pyridinium-N-oxide ligands and two nitrogen atoms from the thiocyanate co-ligands. annexpublishers.coresearchgate.net

In the case of bis[2-oxopyridine N-oxide(1-)-κ²O,O']palladium(II), the palladium atom is in a square-planar environment, coordinated to two bidentate ligands in a trans configuration. iucr.org

Rhodium(I) complexes with 2-hydroxypyridine N-oxide and various phosphine ligands have also been characterized by X-ray crystallography, confirming the coordination of the hopo ligand. iucr.org

The following tables summarize some of the key characterization data for representative hydroxypyridine N-oxide complexes.

Table 1: Selected IR Spectroscopic Data for a Ni(II)-hopo Complex

Functional GroupFree Ligand (cm⁻¹)Ni(II) Complex (cm⁻¹)Reference
O-H Stretch3331Absent/Shifted annexpublishers.co
N-O Stretch1446Shifted annexpublishers.co

Table 2: Crystallographic Data for Selected Hydroxypyridine N-oxide Complexes

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Ni(hopo)₂(SCN)₂₂·2H₂OMonoclinicP2₁/n8.9893(2)17.6680(5)12.5665(3)108.609(1) annexpublishers.coresearchgate.net
[Pd(opo)₂]Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified iucr.org
[Rh(hopo)(CO)(PPh₃)]Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified iucr.org

Nature of Metal-Ligand Bonding and Electronic Effects within Complexes

The bonding in metal-hydroxypyridine N-oxide complexes is primarily characterized by the bidentate chelation of the ligand to the metal center through the exocyclic hydroxyl oxygen and the N-oxide oxygen atom. annexpublishers.coresearchgate.net This forms a stable five-membered ring, a common feature that enhances the thermodynamic stability of the complex (the chelate effect).

The ligand typically acts as a monoanionic bidentate ligand after the deprotonation of the hydroxyl group. The bonding can be described as predominantly ionic, involving donation from the two hard oxygen donor atoms to the metal center. The planarity of the 2-hydroxy-pyridinium-N-oxide moiety in its complexes, as observed in the Ni(II) structure, suggests some degree of delocalization within the ligand upon coordination. annexpublishers.co

The electronic properties of the complex can be tuned by modifying the ancillary ligands. In the rhodium(I) complexes of the type [Rh(hopo)(CO)(PX₃)], changing the phosphine ligand (PX₃) from electron-donating to electron-withdrawing significantly alters the electron density at the rhodium center. iucr.org This, in turn, influences the reactivity of the complex, for example, in oxidative addition reactions. iucr.org

Influence of Ligand Geometry on Coordination Properties and Stability

The geometry of the hydroxypyridine N-oxide ligand is pre-organized for chelation, which is a key factor in the stability of its metal complexes. The proximity of the hydroxyl and N-oxide groups in the 2-position of the pyridine ring facilitates the formation of the five-membered chelate ring with minimal steric strain.

The coordination geometry of the resulting complex is influenced by the electronic configuration of the metal ion and the steric and electronic properties of the co-ligands. For instance, Ni(II) (d⁸) readily forms octahedral complexes, while Pd(II) (d⁸) prefers a square-planar geometry. annexpublishers.coiucr.org The hydroxypyridine N-oxide ligand is adaptable and can accommodate these different coordination preferences.

Catalytic Applications of 2,3 Pyridinediol,1 Oxide 9ci in Organic Synthesis

Role as a Catalyst or Co-catalyst in Homogeneous Systems

Transition metal complexes featuring pyridinyl alcohols and diols are recognized for their utility in homogeneous catalysis. These systems often rely on the multidentate character of the ligands to form active catalysts for a range of chemical reactions. However, a detailed investigation of scholarly articles and chemical databases found no specific instances where 2,3-Pyridinediol, 1-oxide(9CI) was employed as a catalyst or co-catalyst in a homogeneous system. While the broader class of pyridinyl compounds is active in this area, information on this particular molecule is absent.

Applications in Specific Organic Transformations (e.g., Cycloadditions, Oxidations, Reductions)

The synthesis of complex organic molecules often utilizes specialized catalysts to control the reaction's outcome, including cycloadditions, oxidations, and reductions. For example, various hybrid catalysts are employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives, and metal-ligand cooperation is a known strategy in catalytic hydrogenation and dehydrogenation reactions.

Despite the importance of these transformations, there is no available research that documents the use of 2,3-Pyridinediol, 1-oxide(9CI) as a catalyst for specific organic reactions such as cycloadditions, oxidations, or reductions. While a related compound, 3-hydroxypyridine (B118123) 1-oxide, is known to rearrange to form 2,3-dihydroxypyridine (B124209), this represents a chemical reaction of the substance itself rather than a catalytic application.

Heterogeneous Catalysis Involving Immobilized 2,3-Pyridinediol, 1-oxide(9CI)

Immobilizing homogeneous catalysts onto solid supports is a common strategy to create recyclable and more stable heterogeneous catalysts. This approach often involves functionalizing materials like magnetic nanoparticles with organic ligands. For instance, magnetic nanoparticles functionalized with 3,4-dihydroxypyridine have been used to create a heterogeneous palladium catalyst for Suzuki reactions.

However, searches of the scientific literature did not yield any studies concerning the immobilization of 2,3-Pyridinediol, 1-oxide(9CI) onto a solid support for use in heterogeneous catalysis. The application of this specific compound in this context appears to be an unexplored area of research.

Mechanistic Insights into Catalytic Cycles and Active Species Formation

Understanding the mechanism of a catalytic reaction, including the catalytic cycle and the nature of the active species, is crucial for optimizing the process. Mechanistic studies can involve a combination of experimental techniques and theoretical calculations.

Given the absence of any reported catalytic applications for 2,3-Pyridinediol, 1-oxide(9CI), there is consequently no information available regarding mechanistic insights, potential catalytic cycles, or the formation of active species involving this compound.

Supramolecular Chemistry and Self Assembly Involving 2,3 Pyridinediol,1 Oxide 9ci

Host-Guest Chemistry and Complex Formation

Host-guest chemistry involves the formation of unique complexes between a large 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. The structure of 2,3-Pyridinediol, 1-oxide, featuring vicinal hydroxyl groups and an N-oxide oxygen, makes it an excellent candidate for acting as a host or as a ligand in the formation of metal-ligand complexes.

Pyridine-N-oxides are known to bind to metal ions through the oxygen atom. wikipedia.org The presence of the adjacent diol functionality in 2,3-Pyridinediol, 1-oxide enhances its coordination capability, allowing it to act as a bidentate or even a tridentate chelating agent. Studies on the closely related 2,3-dihydroxypyridine (B124209) and its derivatives have shown their ability to form stable complexes with a wide array of transition metals, including iron(III), molybdenum(VI), tungsten(V), osmium(VI), palladium(II), platinum(II), rhodium(I), and iridium(III). smolecule.comtandfonline.com For instance, 5-chloro-2,3-dihydroxypyridine has been used to synthesize numerous transition metal complexes, which can be cationic, anionic, or neutral. tandfonline.com The reaction of 2,3-dihydroxypyridine with palladium(II) compounds can yield neutral metallomacrocycles containing four or ten palladium atoms. acs.org

The N-oxide group adds another dimension to its complex-forming ability. Aromatic N-oxides can form host-guest complexes with receptors like resorcinarenes, driven by C–H···π, cation···π, and π···π interactions, as well as electrostatic attraction. tuni.fi The N-oxide can also be protonated, allowing for the formation of complexes with anionic species. Furthermore, pyridine-N-oxide containing catenanes have demonstrated the ability to selectively recognize and bind cations like lithium. rsc.org The combination of the diol's chelation site and the N-oxide's coordination and hydrogen-bonding capabilities suggests that 2,3-Pyridinediol, 1-oxide can form intricate and stable host-guest complexes with both metal ions and small organic molecules.

Table 1: Examples of Metal Complexes with 2,3-Pyridinediol and Its Derivatives

Metal Ion Ligand Resulting Complex/Structure Reference
Molybdenum(VI) 2-oxo-1,2-dihydropyridin-3-olato Distorted octahedral complex [Mo(C5H4NO2)2O2] tandfonline.com
Iridium(III) 5-chloro-2,3-dioxopyridine Neutral trinuclear metallo-macrocycle [{Cp*Ir(5-chloro-2,3-dioxopyridine)}3] acs.org
Rhodium(I) 5-chloro-2,3-dioxopyridine Chiral trinuclear metallo-macrocycle [{Cp*Rh(5-chloro-2,3-dioxopyridine)}3] acs.org
Palladium(II) 2,3-dihydroxypyridine Neutral tetrameric or decameric macrocycles acs.org
Iron(II), Cobalt(II), Nickel(II) 2,3-dihydroxypyridine Mixed ligand complexes with nitrogen donors (NH3, CH3NH2, etc.) researchgate.net
Copper(II) 2,3-dihydroxypyridine Dimeric units bridged by pyrazine researchgate.net

Construction of Self-Assembled Architectures and Ordered Materials

Self-assembly is a process where components spontaneously organize into ordered structures. tandfonline.com The directional and predictable nature of metal-ligand coordination and hydrogen bonding makes these interactions powerful tools for constructing complex supramolecular architectures. nih.gov 2,3-Pyridinediol, 1-oxide is an ideal building block for such constructions due to its multiple, well-defined interaction sites.

Coordination-driven self-assembly using derivatives of this compound has led to the formation of discrete, high-symmetry structures. A notable example is the use of 5-chloro-2,3-dihydroxypyridine to create neutral, trinuclear triangular metallo-macrocycles with rhodium and iridium. acs.org In these structures, the ligand chelates one metal center through its two oxygen atoms and uses its pyridine (B92270) nitrogen to bind to an adjacent metal, thus bridging the corners of the triangle. acs.org

Furthermore, multicomponent assembly reactions involving 2,3-dihydroxypyridine, functionalized phenylboronic acids, and amines have been shown to produce dendritic nanostructures with a tetrameric macrocyclic core. acs.org The parent compound, 2,3-dihydroxypyridine, has also been employed as a functional additive to control nanoscale morphology in organic solar cells. mdpi.com It is believed to facilitate optimal phase separation by interacting with both the polymer and fullerene components through non-covalent interactions. mdpi.com The introduction of an N-oxide group would likely enhance these self-assembly capabilities by providing an additional, strong hydrogen bond acceptor site, enabling the formation of more complex and robust one-, two-, or three-dimensional networks. rsc.orgtandfonline.com

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Supramolecular Systems

The structure and stability of supramolecular assemblies involving 2,3-Pyridinediol, 1-oxide are governed by a variety of non-covalent interactions. libretexts.org The hydroxyl groups, the N-oxide oxygen, and the aromatic pyridine ring are all key players in establishing these connections.

Hydrogen Bonding: The two hydroxyl groups and the N-oxide oxygen atom make 2,3-Pyridinediol, 1-oxide a potent hydrogen bond donor and acceptor. Hydrogen bonding is a fundamental interaction in the structures formed by related compounds. In the crystal structure of 5-Bromopyridine-2,3-diol, molecules form dimeric units through intermolecular hydrogen bonds, contributing to high thermal stability. tandfonline.com The N-oxide group is a particularly strong hydrogen bond acceptor, readily forming C-H···O hydrogen bonds that can support the formation of extensive supramolecular networks. rsc.org The interplay of these hydrogen bonding sites allows for the creation of intricate and stable multi-dimensional structures. researchgate.net

π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions, which are crucial for the organization of many supramolecular systems. These interactions have been observed in metal complexes of 2,3-dihydroxypyridine derivatives, where face-to-face stacking of the pyridone rings contributes to the formation of columnar architectures. acs.org In other cases, slipped π-π stacking between adjacent copper(II) complexes leads to the formation of one-dimensional chains. researchgate.net The addition of 2,3-dihydroxypyridine to polymer blends for solar cells is thought to involve π-π interactions between its pyridine ring and the thiophene (B33073) rings of the polymer, aiding in structural organization. mdpi.com

Table 2: Key Non-Covalent Interactions Involving 2,3-Pyridinediol and Related Compounds

Interaction Type Participating Groups System/Compound Consequence Reference
Hydrogen Bonding Hydroxyl groups, Carbonyl oxygen 5-chloro-2,3-dihydroxypyridine metal complexes Structural stabilization, formation of 3D networks tandfonline.comresearchgate.net
Hydrogen Bonding Pyridine N-oxide oxygen, C-H groups 2,2′-dithiobis(pyridine N-oxide) Network formation rsc.org
π-π Stacking Pyridine/Pyridone rings Copper(II) and Iridium(III) complexes of 2,3-dihydroxypyridine derivatives Formation of 1D chains and columnar architectures acs.orgresearchgate.net
π-π Stacking Pyridine ring, Thiophene ring P3HT polymer blend with 2,3-dihydroxypyridine Enhanced crystallinity and ordering mdpi.com
Ion-Ion & Cation-π Anionic resorcinarene (B1253557) host, Cationic N-oxide guest Sulfonateresorcinarene with aromatic di-N-oxides Strong host-guest binding tuni.fi

Molecular Recognition Phenomena and Intermolecular Association

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, forming the basis of supramolecular chemistry. dokumen.pub The unique arrangement of functional groups in 2,3-Pyridinediol, 1-oxide allows it to selectively recognize and associate with other molecules and ions.

The chelation of metal ions is a prime example of molecular recognition. The ortho-diol moiety provides a well-defined binding pocket for various metal ions, and this interaction has been exploited in analytical chemistry for their detection. smolecule.com The addition of the N-oxide group provides a secondary interaction site that can enhance both the strength and selectivity of metal binding. This is evident in pyridine-N-oxide-containing catenanes that show a preference for binding lithium over sodium cations. rsc.org

This selectivity extends to interactions with other molecules. In the self-assembly of metallo-macrocycles, the geometry of the ligand dictates the geometry of the final structure, demonstrating a high degree of programmed recognition. acs.org An outstanding example is the chiral recognition observed between a chiral anion (Δ-Trisphat) and a single enantiomer of a chiral rhodium-based triangular macrocycle, an interaction mediated by π-π stacking. acs.org The ability of 2,3-dihydroxypyridine to act as a chelating agent for metal ions has also been used to create macromolecular chelators for enhancing the stability and selectivity of metal ion complexes. lookchem.com The combination of chelation, hydrogen bonding, and π-stacking capabilities in 2,3-Pyridinediol, 1-oxide provides a powerful toolkit for designing systems with highly specific molecular recognition properties, leading to predictable intermolecular association and the formation of functional supramolecular materials.

Advanced Materials Science Applications Chemical Basis Only

Integration into Functional Polymeric Materials for Chemical Applications

There is currently no available scientific literature detailing the synthesis or chemical basis for the integration of 2,3-Pyridinediol, 1-oxide into functional polymeric materials. Research on the copolymerization of this specific monomer, its role as a functional additive, or the resulting properties of such polymers has not been identified.

Development of Chemically Selective Adsorbents or Separations Media

Information regarding the development and application of 2,3-Pyridinediol, 1-oxide as a chemically selective adsorbent or as a component in separation media is not present in the available research. Studies on its potential for metal ion chelation, a property often associated with hydroxypyridine structures, have not been found for this specific N-oxide derivative. Consequently, there are no research findings or data tables to present on its selectivity, binding capacity, or performance in separation processes.

Application in Optical or Electronic Materials (Purely Chemical/Physical Phenomena)

The scientific literature does not currently contain studies on the optical or electronic properties of 2,3-Pyridinediol, 1-oxide or its application in related materials. There are no available data concerning its photophysical properties, such as absorption and emission spectra, or its electrical characteristics, such as conductivity, which would be necessary to evaluate its potential in optical or electronic devices.

Q & A

Q. What are the optimal synthetic routes for 2,3-Pyridinediol,1-oxide(9CI), and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyridine N-oxides like 2,3-Pyridinediol,1-oxide(9CI) typically involves oxidation of the parent pyridine derivative. Common oxidizing agents include meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Key parameters for optimization include:
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance oxidation efficiency.
  • Catalysts : Transition metals like tungsten or molybdenum may accelerate oxidation kinetics .
  • Purification : Column chromatography or recrystallization ensures high purity.
    Kinetic studies on analogous pyridine N-oxides suggest first-order dependence on reactant concentration during nucleophilic attacks, which can guide reaction scaling .

Q. How should researchers characterize the purity and structural integrity of 2,3-Pyridinediol,1-oxide(9CI) post-synthesis?

  • Methodological Answer : A multi-technique approach is recommended:
  • Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization).
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and N-oxide formation (e.g., deshielding of pyridine protons).
  • IR : Stretching vibrations near 1250–1300 cm1^{-1} indicate N-O bonds .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns in solid-state .
    Comparative spectral databases (e.g., PubChem) should validate results .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported reactivity of pyridine N-oxides in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies often arise from solvent effects, substituent electronic profiles, or competing reaction pathways. To address these:
  • Kinetic Profiling : Monitor reaction progress via UV-Vis or 19^{19}F NMR (for fluorinated analogs) to identify rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., SNAr vs. radical mechanisms).
  • Isotopic Labeling : 18^{18}O tracing clarifies oxygen transfer mechanisms in N-oxide reactions .
    For example, electron-withdrawing groups (e.g., -F) on the pyridine ring enhance electrophilicity, favoring nucleophilic substitution at specific positions .

Q. How can computational chemistry aid in predicting the biological activity of 2,3-Pyridinediol,1-oxide(9CI)?

  • Methodological Answer : Computational tools provide insights into structure-activity relationships (SAR):
  • Molecular Docking : Simulates binding to biological targets (e.g., enzymes or receptors). Pyridine N-oxides often interact via hydrogen bonding with active-site residues .
  • ADMET Prediction : Algorithms like SwissADME forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions).
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett constants) with observed cytotoxicity or antimicrobial activity .
    For instance, fluorine substituents may enhance membrane permeability but reduce metabolic stability .

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